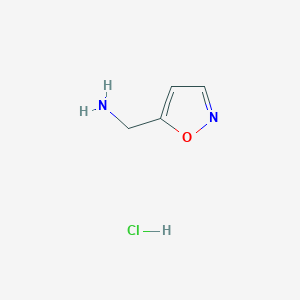
2,6-二氯-4-碘苯甲酸甲酯
概述
描述
Methyl 2,6-dichloro-4-iodobenzoate: is an organic compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.93 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is primarily used in research and development settings .
科学研究应用
Methyl 2,6-dichloro-4-iodobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions .
Mode of Action
It’s possible that the compound interacts with its targets through the aryl-iodide functionality, which may undergo coupling reactions .
Action Environment
It’s important to note that safety precautions should be taken when handling this compound, including avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
生化分析
Biochemical Properties
Methyl 2,6-dichloro-4-iodobenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives . Additionally, the microbial dihydroxylation of methyl 2,6-dichloro-4-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate . These interactions highlight the compound’s versatility and potential in biochemical research.
Molecular Mechanism
The molecular mechanism of methyl 2,6-dichloro-4-iodobenzoate involves its binding interactions with biomolecules. It has been shown to participate in enzyme inhibition or activation, leading to changes in gene expression . The compound’s ability to form nonracemic iodocyclohexene carboxylate intermediates through microbial dihydroxylation further illustrates its complex molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2,6-dichloro-4-iodobenzoate may change over time Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations
Dosage Effects in Animal Models
The effects of methyl 2,6-dichloro-4-iodobenzoate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. It is important to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
Methyl 2,6-dichloro-4-iodobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming phthalide derivatives and nonracemic iodocyclohexene carboxylate intermediates highlights its involvement in complex biochemical processes .
Transport and Distribution
Within cells and tissues, methyl 2,6-dichloro-4-iodobenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of methyl 2,6-dichloro-4-iodobenzoate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-iodobenzoate typically involves the esterification of 2,6-dichloro-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
The reaction conditions would be optimized for higher yields and purity, and the process would be scaled up using industrial reactors and separation techniques .
化学反应分析
Types of Reactions
Methyl 2,6-dichloro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as Sonogashira coupling.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts like palladium and copper are often used in coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: Products include reduced benzoate derivatives.
相似化合物的比较
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the chlorine atoms at positions 2 and 6.
Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atoms at positions 2 and 6.
Uniqueness
Methyl 2,6-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This unique substitution pattern allows for specific reactivity and applications that are not possible with other similar compounds .
属性
IUPAC Name |
methyl 2,6-dichloro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQMCRSLVDSVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609070 | |
| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098619-73-8 | |
| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3'-Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B1591846.png)






![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)

